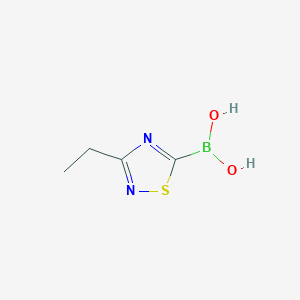
(3-Ethyl-1,2,4-thiadiazol-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Ethyl-1,2,4-thiadiazol-5-yl)boronic acid is an organoboron compound that features a thiadiazole ring substituted with an ethyl group and a boronic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-1,2,4-thiadiazol-5-yl)boronic acid typically involves the formation of the thiadiazole ring followed by the introduction of the boronic acid group. One common method is the reaction of 3-ethyl-1,2,4-thiadiazole with a boron-containing reagent under suitable conditions. For example, the reaction with boronic acid derivatives or boron trifluoride can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process .
化学反応の分析
Types of Reactions
(3-Ethyl-1,2,4-thiadiazol-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The thiadiazole ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the thiadiazole ring can introduce various functional groups .
科学的研究の応用
(3-Ethyl-1,2,4-thiadiazol-5-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (3-Ethyl-1,2,4-thiadiazol-5-yl)boronic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The thiadiazole ring and boronic acid group contribute to its binding affinity and specificity . Pathways involved in its mechanism of action include enzyme inhibition, disruption of cellular processes, and modulation of signaling pathways .
類似化合物との比較
Similar Compounds
(3-Methyl-1,2,4-thiadiazol-5-yl)boronic acid: Similar structure but with a methyl group instead of an ethyl group.
(3-Phenyl-1,2,4-thiadiazol-5-yl)boronic acid: Contains a phenyl group, offering different chemical properties and applications.
(3-Isopropyl-1,2,4-thiadiazol-5-yl)boronic acid:
Uniqueness
(3-Ethyl-1,2,4-thiadiazol-5-yl)boronic acid is unique due to the presence of the ethyl group, which influences its chemical reactivity and physical properties. This compound’s specific combination of the thiadiazole ring and boronic acid group makes it particularly valuable in cross-coupling reactions and as a potential bioactive molecule .
特性
CAS番号 |
213325-86-1 |
|---|---|
分子式 |
C4H7BN2O2S |
分子量 |
157.99 g/mol |
IUPAC名 |
(3-ethyl-1,2,4-thiadiazol-5-yl)boronic acid |
InChI |
InChI=1S/C4H7BN2O2S/c1-2-3-6-4(5(8)9)10-7-3/h8-9H,2H2,1H3 |
InChIキー |
XKEVSLGZUIGHNT-UHFFFAOYSA-N |
正規SMILES |
B(C1=NC(=NS1)CC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-pyrrolo[3,2-c]pyridin-4-amine, trifluoroacetic acid](/img/structure/B13453665.png)
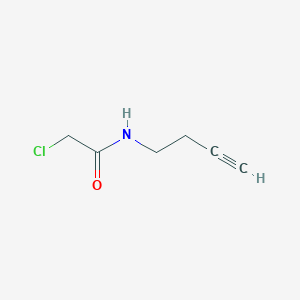
![(2R,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylicacid](/img/structure/B13453675.png)
![3-Acetyl-7-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B13453692.png)
![1-[(Tert-butoxy)carbonyl]-3-ethenylpyrrolidine-3-carboxylic acid](/img/structure/B13453704.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-7-carboxylic acid](/img/structure/B13453717.png)
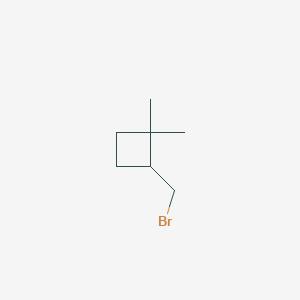
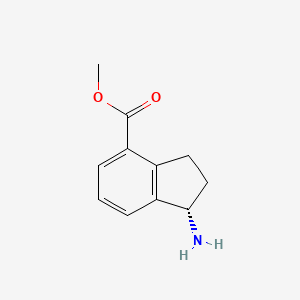
![2-(4,4-dimethylcyclohexyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13453749.png)
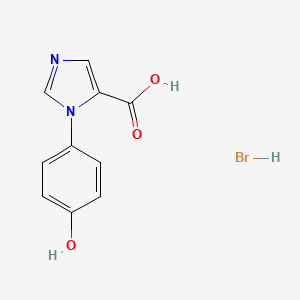
amine dihydrochloride](/img/structure/B13453767.png)
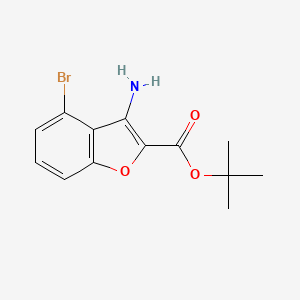
![1,1-dioxo-2H,3H-1lambda6-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid](/img/structure/B13453771.png)
![Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate](/img/structure/B13453772.png)
